molecular formula C9H17NO2 B3025216 1,4-Dioxaspiro[4.5]decane-2-methanamine CAS No. 45982-66-9

1,4-Dioxaspiro[4.5]decane-2-methanamine

Cat. No. B3025216
CAS RN: 45982-66-9
M. Wt: 171.24 g/mol
InChI Key: FHXNYYFOSMSGPE-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-2-methanamine, also known as Spiroxamine, is a chemical compound . It is used as a conventional chemical in pesticides .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-2-methanamine involves several steps. One method involves the aminocarbonylation of 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This process is catalyzed by a palladium-phosphine precatalyst .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-2-methanamine can be viewed in 2D and 3D formats . The InChI code for this compound is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-2-methanamine has a molecular weight of 171.24 . It is a liquid at room temperature and should be stored at 4°C . The InChI key for this compound is FHXNYYFOSMSGPE-UHFFFAOYSA-N .

Scientific Research Applications

Chiral Ligands and Catalysts

The chiral nature of the spirocyclic center offers opportunities for asymmetric synthesis. Researchers explore its use as a chiral ligand or catalyst in enantioselective reactions. By fine-tuning the substituents, they can create efficient catalysts for stereoselective transformations.

These applications highlight the versatility and potential of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine across various scientific disciplines. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟

Safety and Hazards

1,4-Dioxaspiro[4.5]decane-2-methanamine is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXNYYFOSMSGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452944
Record name 1,4-Dioxaspiro[4.5]decane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-2-methanamine

CAS RN

45982-66-9
Record name 1,4-Dioxaspiro[4.5]decane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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